An In-depth Technical Guide to 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tailoring the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl group (-CF3) has emerged as a bioisostere of choice for enhancing metabolic stability, lipophilicity, and binding affinity. Simultaneously, the isocyanate (-NCO) and its related functionalities serve as highly versatile reactive handles for the construction of diverse molecular architectures, particularly ureas and carbamates, which are prevalent in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene, a bifunctional reagent that synergistically combines the advantageous properties of both the trifluoromethyl and benzyl isocyanate moieties.
This document delves into the chemical and physical properties, synthesis, reactivity, and potential applications of 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene, with a focus on its utility in drug discovery and development. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Chemical and Physical Properties
1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a benzene ring substituted with a trifluoromethyl group at the para-position and an isocyanatomethyl group.
Identification
| Property | Value |
| IUPAC Name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene |
| CAS Number | 102422-55-9[1][2] |
| Molecular Formula | C₉H₆F₃NO[1][2] |
| Molecular Weight | 201.15 g/mol [1][2] |
| Canonical SMILES | C1=CC(=CC=C1CN=C=O)C(F)(F)F[2] |
| InChI Key | MBBQXHDBRSSIKS-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Appearance | Colorless to pale yellow liquid[1] | Based on supplier information. |
| Boiling Point | > 200 °C at 760 mmHg | The boiling point of benzyl isocyanate is ~110-111 °C at 40 mmHg[3]. The addition of the trifluoromethyl group will increase the molecular weight and likely the boiling point. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). Hydrolyzes in water. | Isocyanates are generally soluble in aprotic organic solvents and are reactive towards protic solvents like water and alcohols[3]. |
| Storage Temperature | -10 °C[1] | Recommended by suppliers to ensure stability and prevent degradation or polymerization. |
Synthesis and Reactivity
The synthesis of 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene can be approached through established methods for the preparation of benzyl isocyanates.
Proposed Synthetic Route
A common and effective method for the synthesis of isocyanates from primary amines involves the use of phosgene or a phosgene equivalent, such as triphosgene.[4][5] The proposed and most likely industrial synthesis would therefore start from the readily available 4-(trifluoromethyl)benzylamine.
Step 1: Phosgenation of 4-(Trifluoromethyl)benzylamine
The reaction of 4-(trifluoromethyl)benzylamine with phosgene (or triphosgene in the presence of a base) in an inert solvent like dichloromethane (DCM) or toluene would yield the desired 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene.[6]
Figure 1: Proposed synthesis of 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene.
Experimental Protocol (General Procedure for Isocyanate Synthesis from a Primary Amine using Triphosgene):
-
A solution of triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 4-(trifluoromethyl)benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise to the triphosgene solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak).
-
The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to afford the crude 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene, which can be purified by vacuum distillation.
Chemical Reactivity
The reactivity of 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene is dominated by the electrophilic nature of the isocyanate group. The carbon atom of the -N=C=O moiety is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water.
Nucleophilic Addition to the Isocyanate Group:
Figure 2: Key reactions of 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene.
This reactivity is the cornerstone of its utility in synthesizing a diverse range of derivatives. For instance, its reaction with primary or secondary amines leads to the formation of substituted ureas, while reaction with alcohols yields carbamates. These reactions are typically high-yielding and proceed under mild conditions.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene are not widely published, its key spectroscopic features can be predicted based on the known spectral properties of its constituent functional groups.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -CH₂NCO) | ~7.3-7.5 | Doublet |
| Aromatic (ortho to -CF₃) | ~7.6-7.8 | Doublet |
| Benzylic (-CH₂-) | ~4.4-4.6 | Singlet |
The aromatic region will display a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The benzylic protons are expected to appear as a singlet, shifted downfield due to the electron-withdrawing nature of the adjacent isocyanate group.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isocyanate (-N=C=O) | ~120-130 |
| Trifluoromethyl (-CF₃) | ~120-130 (quartet due to C-F coupling) |
| Aromatic (ipso to -CF₃) | ~130-135 (quartet due to C-F coupling) |
| Aromatic (ipso to -CH₂NCO) | ~135-140 |
| Aromatic (CH) | ~125-130 |
| Benzylic (-CH₂-) | ~45-50 |
The isocyanate carbon typically appears in the 120-130 ppm range.[7][8] The trifluoromethyl carbon will be visible as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) stretch | ~2250-2285 | Strong, sharp |
| C-F stretch | ~1320, ~1130 | Strong |
| Aromatic C=C stretch | ~1615, ~1500 | Medium to weak |
| Aromatic C-H stretch | >3000 | Medium to weak |
The most characteristic feature in the IR spectrum will be a strong, sharp absorption band in the region of 2250-2285 cm⁻¹ corresponding to the asymmetric stretching vibration of the isocyanate group.[9]
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z = 201 would be expected. A prominent fragmentation pathway would likely involve the loss of the isocyanate group (-NCO) to form the stable 4-(trifluoromethyl)benzyl cation at m/z = 159. Further fragmentation of the aromatic ring could also be observed.
Applications in Drug Discovery
The unique combination of a reactive isocyanate group and a metabolically robust trifluoromethyl-substituted aromatic ring makes 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene a valuable building block in drug discovery.
Synthesis of Urea and Carbamate Libraries
The primary application of this reagent is in the synthesis of libraries of urea and carbamate derivatives. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonding interactions with biological targets.[10] The reaction of 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene with a diverse range of amines or alcohols allows for the rapid generation of novel compounds for biological screening.
Workflow for Urea Library Synthesis:
Figure 3: A high-throughput workflow for the synthesis of a urea library.
Role of the Trifluoromethyl Group
The trifluoromethyl group imparts several desirable properties to the resulting molecules:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic oxidation. This can lead to an increased half-life of the drug candidate.
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring and influence interactions with the target protein, potentially leading to increased binding affinity.
The incorporation of the 4-(trifluoromethyl)benzyl moiety via 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene can therefore be a strategic approach to optimize the ADME (absorption, distribution, metabolism, and excretion) properties and potency of a lead compound. For example, trifluoromethylbenzyl ureas have been investigated as potential anticancer agents.[1][11]
Safety and Handling
1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
Based on supplier safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.[12]
Precautionary Measures
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Respiratory protection may be necessary. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
Conclusion
1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the facile introduction of the 4-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds through the formation of stable urea and carbamate linkages. The presence of the trifluoromethyl group offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. While specific experimental data for some of its properties are limited, a strong understanding of its synthesis, reactivity, and the known benefits of its constituent functional groups provides a solid foundation for its effective application in the design and synthesis of novel therapeutic agents. As with all reactive isocyanates, appropriate safety measures are essential during its handling and use.
References
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Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. Retrieved from [Link]
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Smith, B. C. (2020, May 21). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Spectroscopy Online. Retrieved from [Link]
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13C chemical shifts. (n.d.). Steffen's Chemistry Pages. Retrieved from [Link]
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1-Isocyanato-4-(trifluoromethyl)benzene | CAS 1645-65-4. (n.d.). Chemical Suppliers. Retrieved from [Link]
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Benzyl isocyanate – general description and application. (2021, November 2). Georganics. Retrieved from [Link]
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McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(7), 3008–3026. [Link]
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Al-Hourani, B. J., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 603. [Link]
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Yasser, I., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824. [Link]
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Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. (2023, December 20). ResearchGate. Retrieved from [Link]
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FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. (2018, April 12). PubMed. Retrieved from [Link]
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4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768. (n.d.). PubChem. Retrieved from [Link]
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Jida, M., & Al-Hourani, B. J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6828. [Link]
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Borgoo, A., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4487–4495. [Link]
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The fragmentation (left) and mass spectra (right) of benzyl... (n.d.). ResearchGate. Retrieved from [Link]
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